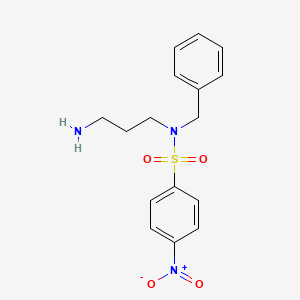

N-(3-Aminopropyl)-N-benzyl-4-nitrobenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C16H19N3O4S |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

N-(3-aminopropyl)-N-benzyl-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C16H19N3O4S/c17-11-4-12-18(13-14-5-2-1-3-6-14)24(22,23)16-9-7-15(8-10-16)19(20)21/h1-3,5-10H,4,11-13,17H2 |

InChI Key |

SHHJAJYVRPULCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCCN)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Sulfonamide Intermediate

Method A: Direct Sulfonylation of Benzylamine

- Reaction Conditions:

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: Room temperature to 0°C

- Reagents: 4-nitrobenzenesulfonyl chloride, benzylamine

- Base: Triethylamine (TEA) or pyridine

- Dissolve benzylamine in DCM.

- Cool the solution to 0°C.

- Add 4-nitrobenzenesulfonyl chloride slowly with stirring.

- Add TEA to neutralize HCl formed.

- Stir for 2–4 hours at room temperature.

- Filter precipitated product, wash with cold DCM, and dry.

- Typically yields >90% with high purity, confirmed via NMR and IR spectroscopy.

Introduction of the 3-Aminopropyl Group

Method B: Nucleophilic Substitution of the Sulfonamide

- Reaction Conditions:

- Reagent: 3-Aminopropylamine

- Solvent: Ethanol or acetonitrile

- Temperature: Reflux (~80°C)

- Catalyst: None required, but catalytic amounts of acid or base can be used

- Dissolve the sulfonamide intermediate in ethanol.

- Add excess 3-aminopropylamine.

- Reflux for 12–24 hours.

- Cool, then extract and purify via chromatography or recrystallization.

- This step may require protection of amino groups to prevent side reactions.

- Alternatively, the amino group can be introduced via nucleophilic substitution on a halogenated precursor.

Benzylation of the Amino Group

Method C: Reductive Benzylation

- Reaction Conditions:

- Reagents: Benzyl chloride, sodium bicarbonate or sodium hydroxide

- Solvent: Ethanol or methanol

- Temperature: Room temperature to reflux

- Dissolve the amino-functionalized sulfonamide in ethanol.

- Add benzyl chloride dropwise.

- Stir at room temperature or reflux for several hours.

- Quench with water, extract, and purify.

- Use of catalytic hydrogenation with benzyl alcohol or benzyl bromide under mild conditions.

Key Research Findings and Data

Efficiency and Scalability

- The process described in patent US7772411B2 demonstrates a scalable route involving protection/deprotection steps, with yields exceeding 85% and cost-effective crystallization processes.

- Use of coupling agents such as HATU or DCC enhances amide bond formation efficiency.

- One-pot procedures that combine activation and coupling steps reduce process complexity and improve yields.

Reaction Optimization

Summary of the Preparation Pathway

Chemical Reactions Analysis

Key Reactions

-

Benzylation :

The benzyl group is introduced via nucleophilic substitution, leveraging the stability of the benzylic carbocation intermediate . This step is critical for modulating steric and electronic properties.

Functional Group Reactivity

Nucleophilic Substitution

The sulfonamide sulfur atom acts as an electrophilic center. In sulfur-phenolate exchange (SuPhenEx) reactions, amines displace phenolate leaving groups under mild conditions (e.g., CH₃CN, room temperature) .

Example :

textR-SO₂-OAr + R'-NH₂ → R-SO₂-NHR' + ArOH

Key Data :

Reduction of Nitro Group

The nitro group undergoes selective reduction without affecting the sulfonamide moiety:

text-Ar-NO₂ + 3 H₂ → -Ar-NH₂ + 2 H₂O

Conditions : H₂ gas (1 atm), Pd/C catalyst, ethanol solvent, 25°C.

Hydrolytic Stability

-

Acidic Conditions : The sulfonamide bond resists hydrolysis below pH 3 but degrades in concentrated HCl (12M, 100°C).

-

Basic Conditions : Stable in NaOH (1M, 25°C) but decomposes in NaOH (6M, reflux) .

Thermal Stability

Decomposes at 220–250°C, releasing SO₂ and NOx gases .

Comparative Reaction Yields

Data from analogous sulfonamide systems :

| Reaction Type | Substrate | Yield | Time | Conditions |

|---|---|---|---|---|

| SuPhenEx with Amines | Aliphatic amines | 85–100% | 5–40 min | CH₃CN, rt |

| Benzylation | Benzyl bromide | 92% | 2 h | K₂CO₃, DMF, 80°C |

| Nitro Reduction | H₂/Pd-C | 95% | 4 h | Ethanol, 25°C |

Scientific Research Applications

N-(3-Aminopropyl)-N-benzyl-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-N-benzyl-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Sulfonamide Derivatives

Key Observations :

- The benzyl group in the target compound introduces steric bulk and aromatic π-π interactions, which are absent in simpler analogues like N-(3-aminopropyl)-4-nitrobenzenesulfonamide .

- Nitro group position (para vs. ortho) affects electronic properties and biological activity; para-nitro groups are stronger electron-withdrawers .

Table 2: Ag(I) Sorption Capacities of Polymer-Modified Sulfonamide Resins

| Resin Name | Modification Yield (%) | Ag(I) Sorption Capacity (mg/g) | Selectivity Notes |

|---|---|---|---|

| N-(3-Aminopropyl)-2-pipecoline resin | 69.2 | 105.4 | High preference for Ag(I) over Pb(II) |

| N-(3-Aminopropyl)-2-pyrrolidinone resin | 74.6 | 117.8 | Moderate selectivity for Ag(I) |

| trans-1,4-Diaminocyclohexane resin | 88.3 | 130.7 | Excellent selectivity for Ag(I) |

Comparison :

- The 3-aminopropyl group in Resins I and II enhances metal coordination but is less effective than cyclic diamine (Resin III) due to conformational flexibility .

- The target compound’s benzyl group could sterically hinder metal binding compared to Resins I–III, though this requires experimental validation.

Table 3: Antimalarial Activity of Piperazinyl and Acetylated Sulfonamide Derivatives

| Compound Class | IC₅₀ (µM) | Key Structural Feature |

|---|---|---|

| Acetylated derivatives (1a, 2a) | 4–14 | Acetyl-protected hydroxyl |

| Piperazinyl derivatives (1c, 2c) | 0.175–0.220 | Piperazine linker |

| Unprotected derivatives (1b, 2b) | 5–15 | Free hydroxyl group |

Key Findings :

- Piperazinyl groups significantly enhance antimalarial activity (up to 25-fold improvement over acetylated derivatives) due to improved solubility and target binding .

- The target compound’s 4-nitro group may mimic electron-withdrawing effects seen in acetylated derivatives, but the absence of a piperazine linker could limit potency.

Biological Activity

N-(3-Aminopropyl)-N-benzyl-4-nitrobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as an antibacterial agent. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with other compounds.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : CHNOS

- Molecular Weight : 349.4 g/mol

- Functional Groups : Aminopropyl group, benzyl group, and a nitro-substituted aromatic ring.

These features contribute to its unique reactivity and biological activity, particularly in inhibiting bacterial growth by interfering with folic acid synthesis.

This compound operates primarily through the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. By blocking this enzyme, the compound disrupts bacterial growth and replication. This mechanism is typical of sulfonamides, which are known for their antibacterial properties.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Its efficacy has been compared to other sulfonamides, showcasing its potential as a lead compound in developing new antibiotics, particularly against drug-resistant bacterial strains.

| Compound Name | Activity | Mechanism |

|---|---|---|

| This compound | Antibacterial | Inhibition of DHPS |

| Sulfadiazine | Antibacterial | Inhibition of DHPS |

| Sulfamethazine | Antibacterial | Inhibition of DHPS |

Case Studies

- In Vitro Studies : Laboratory studies have demonstrated that this compound effectively inhibits the growth of various bacterial strains, including those resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial properties comparable to established sulfonamides.

- Computational Studies : Molecular docking studies suggest that the compound has a high binding affinity for DHPS, which correlates with its observed biological activity. These studies provide insights into its pharmacodynamics and potential side effects.

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Aminopropyl Group : Reaction of a suitable amine with a sulfonyl chloride.

- Benzylation : Introduction of the benzyl group through nucleophilic substitution.

- Nitro Group Introduction : Electrophilic nitration of the aromatic ring.

Industrial methods may employ continuous flow reactors to optimize yield and efficiency.

Comparative Analysis with Other Sulfonamides

The unique combination of functional groups in this compound distinguishes it from other sulfonamides like sulfadiazine and sulfamethazine. The presence of the nitro group may enhance its antibacterial activity and broaden its therapeutic applications.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Aminopropyl and benzyl groups; nitro substitution | Enhanced antibacterial activity |

| Sulfadiazine | Contains sulfanilamide structure | Commonly used as an antibiotic |

| Sulfamethazine | Similar sulfonamide structure | Primarily used as an antibacterial agent |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing N-(3-Aminopropyl)-N-benzyl-4-nitrobenzene-1-sulfonamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via microwave-assisted modification of copolymers with functional amines. For example, describes the use of microwave irradiation to modify VBC/DVB copolymers with diamines like N-(3-aminopropyl)-2-pipecoline, achieving a chlorine incorporation yield of 83%. Key conditions include solvent selection (e.g., toluene for expanded gel structures), reaction time, and temperature. Reductive amination (as in ) may also apply, using sodium cyanoborohydride to stabilize intermediate imines. Optimization requires monitoring nitrogen and chlorine content via elemental analysis .

Q. Which characterization techniques are essential for confirming the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- Elemental analysis : Quantifies Cl and N content to verify functional group incorporation (e.g., 5.30 mmol/g Cl in ).

- FT-IR/NMR : Identifies sulfonamide (-SO₂N<) and nitro (-NO₂) groups.

- Water regain measurements : Assess polymer hydrophilicity (e.g., 1.2–1.8 mL/g in ).

- Thermogravimetric analysis (TGA) : Evaluates thermal stability .

Q. What functional groups in this compound contribute to its reactivity in chemical modifications?

- Methodological Answer : The sulfonamide group (-SO₂N<) enables hydrogen bonding and coordination with metal ions (e.g., Ag(I)), while the nitro group (-NO₂) enhances electron-withdrawing effects, stabilizing intermediates. The benzyl and aminopropyl moieties provide steric bulk and nucleophilic sites for further derivatization .

Advanced Research Questions

Q. How can researchers analyze the sorption kinetics of metal ions (e.g., Ag(I)) using this compound’s derivatives?

- Methodological Answer : Batch sorption experiments are conducted under controlled pH and ionic strength. Kinetic data (e.g., Ag(I) uptake over time) are modeled using the pseudo-first-order equation :

where and are equilibrium and time-dependent sorption capacities, and is the rate constant. reported a strong fit () for Ag(I) sorption using this model .

Q. What factors influence the selectivity of this compound’s derivatives toward specific metal ions in complex solutions?

- Methodological Answer : Selectivity depends on:

- Ligand geometry : Trans-1,4-diaminocyclohexane resins showed higher Ag(I) selectivity (26.8 mg/g) over Cu(II), Pb(II), and Zn(II) due to chelate ring stability .

- Solution composition : Competing ions (e.g., Cl⁻) reduce selectivity via complexation.

- pH : Protonation of amine groups at low pH diminishes metal binding.

Experimental determination involves ICP-MS analysis of metal concentrations before/after sorption in multi-ion solutions .

Q. How do structural modifications (e.g., varying the diamine component) impact sorption capacity?

- Methodological Answer :

| Diamine Component | Ag(I) Sorption Capacity (mg/g) | Selectivity (Ag(I) vs. Pb(II)) |

|---|---|---|

| trans-1,4-Diaminocyclohexane | 130.7 | 10:1 |

| N-(3-Aminopropyl)-2-pyrrolidinone | 117.8 | 5:1 |

| N-(3-Aminopropyl)-2-pipecoline | 105.4 | 3:1 |

| Larger, rigid diamines (e.g., cyclohexane derivatives) enhance capacity and selectivity by improving ligand-metal coordination geometry . |

Q. How can computational methods (e.g., DFT) predict the interaction mechanisms between this compound and target metal ions?

- Methodological Answer : Density Functional Theory (DFT) calculates binding energies and orbital interactions. For example, the sulfonamide’s lone pairs on sulfur and nitrogen can coordinate with Ag(I) d-orbitals, while nitro groups stabilize charge transfer. Molecular docking (as in ) may simulate binding affinities in biological systems .

Data Contradiction Analysis

Q. Why do studies report varying Ag(I) sorption capacities (105–130 mg/g) for similar sulfonamide derivatives?

- Analysis : Discrepancies arise from:

- Polymer crosslinking : Higher DVB content (e.g., 2 wt.% in ) increases rigidity, reducing accessibility.

- Real vs. synthetic solutions : Real leaching solutions () contain interfering ions, lowering capacity by 20%.

- Kinetic vs. equilibrium models : Pseudo-first-order models may underestimate compared to Langmuir isotherms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.